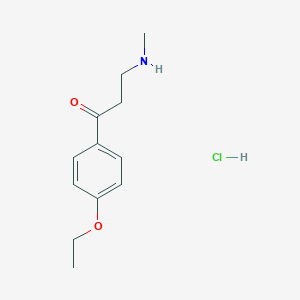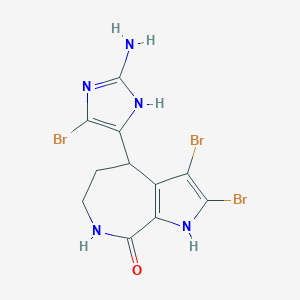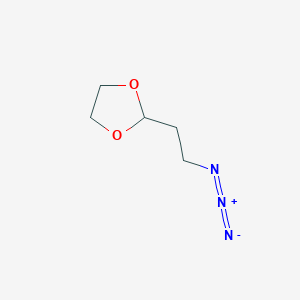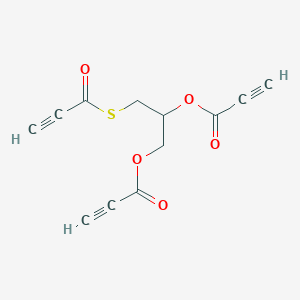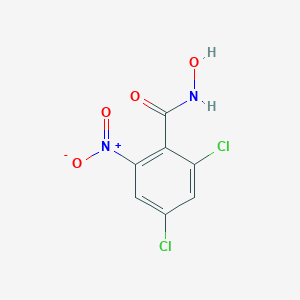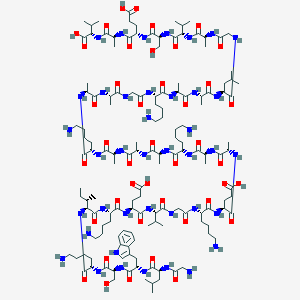
Solvent red 1
Overview
Description
Solvent Red 1, also known as Color Index Sudan Red G, Oil Soluble Red G, and α-methoxybenzenazo-ß-naphthol, is a synthetic azo dye. It is primarily used as a colorant in various industrial applications, including plastics, oils, and waxes. The compound is characterized by its bright red color and is insoluble in water but soluble in organic solvents .
Mechanism of Action
Target of Action
Solvent Red 1, also known as Sudan Red G, is primarily used as a dye. Its primary targets are the materials it is intended to color, such as textiles, fabric, and paper . It interacts with these materials to impart a red color.
Mode of Action
The mode of action of this compound involves the absorption and reflection of light. When light hits an object dyed with this compound, certain wavelengths are absorbed while others are reflected. The reflected light enters our eyes and is perceived as the color red. This is due to the chemical structure of this compound, which includes azo groups (-N=N-) that are responsible for its light absorption properties .
Biochemical Pathways
As a dye, this compound does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Its function is primarily physical (coloration) rather than biochemical. It’s worth noting that the manufacturing and disposal processes of dyes can impact various environmental biochemical processes .
Pharmacokinetics
It’s important to note that any exposure to this compound should be minimized due to potential toxicity .
Result of Action
The primary result of this compound’s action is the coloration of materials. When applied to a material, it imparts a red color that is resistant to washing and light exposure. On a molecular level, this involves the physical interaction of the dye with the material, often through intermolecular forces like hydrogen bonding or van der Waals forces .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can impact the brightness and fastness of the dye. Additionally, exposure to intense light or high temperatures can lead to fading over time . Therefore, items dyed with this compound should be cared for appropriately to maintain their color.
Biochemical Analysis
Biochemical Properties
There is currently no information available on the enzymes, proteins, and other biomolecules that Solvent Red 1 interacts with .
Cellular Effects
There are no reports of its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is currently no information available on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There are minimal toxicity studies conducted with this compound. Acute-toxicity studies of oral exposure in rats or dermal exposure in rabbits determined the LD 50 to be greater than 5 g/kg .
Metabolic Pathways
There is currently no information available on the enzymes or cofactors that it interacts with .
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Red 1 is synthesized through an azo coupling reaction. This involves the reaction of diazonium salts with aromatic compounds. The typical synthetic route includes the following steps:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2-naphthol, in an alkaline medium to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Mixing: The reactants are mixed in a reactor.
Reaction: The mixture is maintained at a specific temperature and pH to facilitate the coupling reaction.
Isolation: The product is isolated by filtration or centrifugation.
Purification: The crude product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Solvent Red 1 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Solvent Red 1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a staining agent in microscopy.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the manufacturing of colored plastics, oils, and waxes.
Comparison with Similar Compounds
Solvent Red 24: Another azo dye with similar applications but different solubility properties.
Solvent Red 26: Used in similar industrial applications but has a different molecular structure.
Solvent Red 27: Known for its use in coloring fuels and lubricants.
Uniqueness: Solvent Red 1 is unique due to its specific solubility in organic solvents and its bright red color. Its ability to undergo trans-cis isomerization under light exposure makes it particularly valuable in applications requiring photo-switchable properties .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLOLPOYFRLCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061635 | |
| Record name | C.I. Solvent Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown powder; [MSDSonline] | |
| Record name | Oil Pink | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility = 3.3X10-4 mg/L at 25 °C | |
| Record name | OIL PINK | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Oil Pink | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1229-55-6 | |
| Record name | Solvent Red 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Red 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sudan R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-(2-methoxyphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-methoxyphenyl)azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95C286WK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OIL PINK | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
183 °C | |
| Record name | OIL PINK | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Solvent Red 1?
A: this compound is an azo dye. Although the provided abstracts do not offer the full chemical structure, X-ray powder data for this compound has been successfully indexed, and cell dimensions have been calculated. []
Q2: What are the applications of this compound?
A: this compound is a dye primarily used in colored smoke munitions, particularly in red smoke grenades alongside Disperse Red 11. [, , , ] It has also been explored as a component in halogen-free multicolored smoke systems, offering a potentially safer alternative to traditional pyrotechnic formulations that utilize potassium chlorate. []
Q3: Are there concerns regarding the environmental impact of this compound?
A: While the provided abstracts do not delve into the specific environmental impact and degradation of this compound, its use in smoke munitions raises concerns about the potential release of dye particles into the environment. [, , ] Further research is necessary to understand its ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.
Q4: How is this compound analyzed in biological samples?
A: A rapid and sensitive ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS-MS) method has been developed and validated for quantifying this compound in rat plasma. [] This method involves protein precipitation and solid-phase extraction for sample preparation. [] It achieves a lower limit of quantification (LLOQ) of 0.1 μg/L for this compound in rat plasma. []
Q5: What are the safety concerns related to occupational exposure to this compound?
A: Anecdotal reports suggest a potential link between this compound and cases of both pulmonary and contact hypersensitivity in workers involved in its assembly. [, ] This highlights the need for appropriate safety measures and personal protective equipment to minimize occupational exposure and associated health risks.
Q6: Are there any known alternatives to this compound in its applications?
A: The research on halogen-free smoke signals explores the use of guanidinium 5,5′-azotetrazolate (GZT) combined with various smoke dyes, including this compound. [] This suggests that GZT-based formulations could potentially serve as alternatives to traditional smoke compositions containing this compound, particularly in applications where halogen-free solutions are desirable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


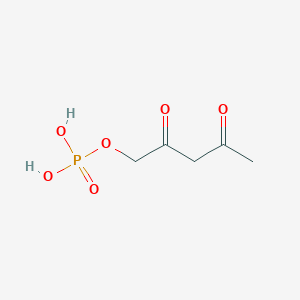
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)

